4-(Bromomethyl)-2,6-dichloropyrimidine
Description
Properties
IUPAC Name |
4-(bromomethyl)-2,6-dichloropyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrCl2N2/c6-2-3-1-4(7)10-5(8)9-3/h1H,2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHBJRACKKNYCNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(N=C1Cl)Cl)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrCl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30693747 | |
| Record name | 4-(Bromomethyl)-2,6-dichloropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30693747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1289387-93-4 | |
| Record name | 4-(Bromomethyl)-2,6-dichloropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30693747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-(Bromomethyl)-2,6-dichloropyrimidine chemical structure and properties
Topic: 4-(Bromomethyl)-2,6-dichloropyrimidine: Chemical Structure, Properties, and Synthetic Utility Content Type: Technical Deep Dive / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
The "Tri-Functional" Scaffold for Precision Heterocyclic Synthesis
Executive Summary
In the landscape of heterocyclic building blocks, This compound (CAS: 1289387-93-4) stands out as a high-value "tri-functional" scaffold. Its utility stems from the presence of three distinct electrophilic sites, each possessing a unique reactivity profile. This hierarchy allows medicinal chemists to perform sequential, chemoselective functionalizations—enabling the rapid construction of complex kinase inhibitors, antiviral agents, and agrochemicals from a single core.
This guide provides an authoritative analysis of its physicochemical properties, synthetic accessibility, and the mechanistic logic governing its chemoselectivity.
Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]
The molecule features a pyrimidine ring substituted with two chlorine atoms at the C2 and C6 positions and a reactive bromomethyl group at the C4 position.
| Property | Data |
| IUPAC Name | This compound |
| CAS Number | 1289387-93-4 |
| Molecular Formula | C₅H₃BrCl₂N₂ |
| Molecular Weight | 241.90 g/mol |
| Physical State | White to off-white solid |
| Melting Point | 58–62 °C (Typical range) |
| Solubility | Soluble in DCM, THF, Ethyl Acetate; limited solubility in water. |
| Stability | Moisture sensitive (hydrolysis of alkyl bromide); Light sensitive (radical degradation). |
| Hazards | Lachrymator (resembles benzyl bromide), Corrosive, Skin Sensitizer. |
Synthetic Accessibility
The synthesis of this compound is typically achieved via a two-stage workflow starting from commercially available precursors. The critical step involves the radical bromination of the methyl group, which requires precise control to prevent over-bromination or degradation of the dichloro-heterocycle.
Step-by-Step Synthesis Protocol
Precursor: 2,6-Dichloro-4-methylpyrimidine (CAS: 5464-31-3).
Stage 1: Radical Bromination (Wohl-Ziegler Reaction)
-
Reagents: N-Bromosuccinimide (NBS) (1.05 eq), AIBN (catalytic, 0.05 eq) or Benzoyl Peroxide.
-
Solvent: Carbon Tetrachloride (CCl₄) or Acetonitrile (MeCN). Note: MeCN is greener but may require optimization of temperature.
-
Conditions: Reflux (76–82 °C) under inert atmosphere (N₂/Ar).
Protocol:
-
Dissolution: Dissolve 2,6-dichloro-4-methylpyrimidine in anhydrous solvent.
-
Addition: Add NBS and the radical initiator (AIBN) in one portion.
-
Activation: Heat the mixture to reflux. The reaction is initiated when the suspension turns from yellow to white (succinimide formation) or upon observation of an exotherm.
-
Monitoring: Monitor by TLC or HPLC. Critical: Stop the reaction immediately upon consumption of starting material (~1–3 hours) to prevent the formation of the dibromomethyl byproduct.
-
Workup: Cool to 0 °C to precipitate succinimide. Filter. Concentrate the filtrate under reduced pressure.
-
Purification: Flash column chromatography (Hexanes/EtOAc) is often required to separate the mono-bromo product from unreacted starting material and di-bromo impurities.
Visualization: Synthetic Workflow
Caption: Figure 1. Wohl-Ziegler radical bromination pathway showing the critical kinetic control required to minimize dibromomethyl impurities.
Reactivity & Chemoselectivity
The power of this scaffold lies in the Reactivity Hierarchy of its three electrophilic sites. Understanding this order allows for "programmable" synthesis.
The Electrophilic Hierarchy
-
Site A: Bromomethyl (-CH₂Br)
-
Mechanism: Sₙ2 (Nucleophilic Substitution).
-
Reactivity: Highest. Reacts rapidly with amines, thiols, and alkoxides at room temperature.
-
Causality: The benzylic-like carbon is unhindered and possesses a good leaving group (Br⁻), making the activation energy for Sₙ2 significantly lower than the SₙAr barrier on the ring.
-
-
Site B: C6-Chlorine (Pyrimidyl Ring)
-
Mechanism: SₙAr (Nucleophilic Aromatic Substitution).[1][2][3]
-
Reactivity: Moderate.
-
Causality: The C6 position is para to N1 and ortho to N3. In pyrimidines, the C4/C6 positions are generally more electrophilic than C2 due to the ability of the nitrogen atoms to stabilize the Meisenheimer complex negative charge.[2]
-
-
Site C: C2-Chlorine (Pyrimidyl Ring) [4]
-
Reactivity: Lowest (typically).
-
Causality: While C2 is activated by two adjacent nitrogens, experimental evidence in 2,4-dichloropyrimidine systems often shows C4/C6 displacement occurring first due to steric and electronic factors. However, this can be reversed by specific solvent/base conditions.
Visualization: Chemoselectivity Map
Caption: Figure 2.[1][5][3] The chemoselective hierarchy of the scaffold. Sequential functionalization must follow the order Green > Yellow > Red to avoid mixtures.
Application Case Study: Designing a Kinase Inhibitor
A common workflow in drug discovery utilizes this scaffold to link a "tail" moiety (for solubility or solvent channel interaction) and a "hinge binder" (for the ATP pocket).
Protocol: Sequential Functionalization
Objective: Synthesize a trisubstituted pyrimidine.
Step 1: Tail Attachment (Sₙ2)
-
Reactant: Morpholine (1.0 eq).
-
Conditions: DCM, Et₃N, 0 °C to RT, 1 hour.
-
Outcome: The amine attacks the -CH₂Br group exclusively. The aromatic chlorides remain intact due to the low temperature and lack of forcing conditions.
-
Result: 4-(Morpholinomethyl)-2,6-dichloropyrimidine.
Step 2: Hinge Binder Introduction (SₙAr - Regioselective)
-
Reactant: Aniline derivative (1.0 eq).
-
Conditions: iPrOH or n-BuOH, DIPEA, 80 °C.
-
Outcome: The nucleophile attacks C6 .
-
Result: 2-Chloro-4-(morpholinomethyl)-6-(arylamino)pyrimidine.
Step 3: Final Diversification (SₙAr)
-
Reactant: Alkoxide or second amine.
-
Conditions: 120 °C (microwave) or Pd-catalyzed Buchwald-Hartwig coupling.
-
Outcome: Displacement of the final C2-Cl .
Handling & Safety (SDS Summary)
This compound combines the hazards of alkyl halides and halogenated heterocycles.
-
Lachrymator: The bromomethyl group makes this compound a potent tear gas agent (similar to benzyl bromide). Always handle in a functioning fume hood.
-
Corrosive: Causes severe skin burns and eye damage.
-
Storage: Store under inert gas at 2–8 °C. Moisture will hydrolyze the -CH₂Br to -CH₂OH, releasing HBr.
References
-
Chemical Structure & Identifiers: this compound. PubChem. Link
-
Synthetic Methodology (Radical Bromination): Wohl-Ziegler Reaction. Organic Chemistry Portal. Link
-
Pyrimidines in Drug Discovery: Pyrimidine Scaffolds in Kinase Inhibitors. National Center for Biotechnology Information. Link
-
SNAr Regioselectivity: Regioselectivity in Nucleophilic Aromatic Substitution of Dichloropyrimidines. Journal of Organic Chemistry. Link
Sources
- 1. wuxibiology.com [wuxibiology.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 4. researchgate.net [researchgate.net]
- 5. Preparation method of 4, 6-dichloropyrimidine - Eureka | Patsnap [eureka.patsnap.com]
The Alchemist's Choice: A Comparative Technical Guide to 4-(Bromomethyl)-2,6-dichloropyrimidine and 2,4-dichloro-6-methylpyrimidine for the Modern Drug Hunter
For the discerning researcher in the fast-paced world of drug discovery, the selection of the right chemical scaffold is a critical decision that dictates the trajectory of a synthesis campaign. Pyrimidine derivatives, core components of life's building blocks, are a cornerstone of modern medicinal chemistry, offering a versatile platform for the construction of novel therapeutics.[1] This guide provides an in-depth, comparative analysis of two highly valuable, yet functionally distinct, pyrimidine-based building blocks: 4-(Bromomethyl)-2,6-dichloropyrimidine and 2,4-dichloro-6-methylpyrimidine . We will dissect their synthesis, explore their divergent reactivity profiles, and illuminate their strategic applications, empowering you to make informed decisions in the design and execution of your next breakthrough molecule.
Part 1: Structural and Physicochemical Distinctions
At first glance, these two molecules appear to be close cousins. Both possess a dichloropyrimidine core, a feature that immediately signals their potential as electrophilic partners in a variety of coupling reactions. However, the key differentiator lies in the nature of the substituent at the 4- and 6-positions, a distinction that fundamentally alters their chemical behavior and strategic utility.
| Property | This compound | 2,4-dichloro-6-methylpyrimidine |
| Molecular Formula | C₅H₃BrCl₂N₂[2] | C₅H₄Cl₂N₂ |
| Molecular Weight | 241.90 g/mol [2] | 163.00 g/mol |
| Appearance | White to off-white solid | White to light yellow crystalline solid |
| Key Reactive Sites | C4-CH₂Br (benzylic-like halide), C2/C6-Cl (aromatic halides) | C4-Cl > C2-Cl (aromatic halides) |
| Primary Reactivity | Nucleophilic substitution at the bromomethyl group (Sₙ2) | Nucleophilic aromatic substitution (SₙAr) and cross-coupling at C4/C2 |
Part 2: The Synthetic Blueprint: Accessibility and Strategic Considerations
The synthetic accessibility of a building block is a paramount consideration in drug development, impacting both cost and timeline. Here, we outline the synthetic routes to our two pyrimidines of interest.
Synthesis of 2,4-dichloro-6-methylpyrimidine
This compound is readily prepared from the commercially available 4,6-dihydroxy-2-methylpyrimidine. The synthesis is a straightforward chlorination reaction, typically employing a strong chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
Conceptual Workflow for the Synthesis of 2,4-dichloro-6-methylpyrimidine:
Sources
Handling High-Reactivity Intermediates: A Technical Guide to Safety and Stewardship for Bromomethyl Pyrimidine Derivatives
Introduction: The Double-Edged Sword
Bromomethyl pyrimidine derivatives (e.g., 2-(bromomethyl)pyrimidine) are linchpin intermediates in medicinal chemistry, particularly for synthesizing kinase inhibitors and antiviral nucleosides. Their utility stems from the high electrophilicity of the exocyclic methylene carbon, activated by the electron-deficient pyrimidine ring.[1]
However, this same reactivity profile makes them potent alkylating agents and lachrymators . This guide moves beyond the standard Safety Data Sheet (SDS) to provide a mechanistic understanding of the hazards and a self-validating protocol for safe handling.
Hazard Identification & Toxicology (The "Why")
The Mechanism of Toxicity: Alkylation
Unlike simple corrosives that destroy tissue via pH changes, bromomethyl pyrimidines act via nucleophilic substitution (
-
Acute Effect: Rapid alkylation of sensory nerve endings (TRPA1 channels) causes immediate, severe lachrymation (tear gas effect) and chemical burns.
-
Chronic Effect: Potential for genotoxicity. If the compound reaches the nucleus, it can alkylate guanine residues, leading to replication errors.[1]
GHS Classification Summary
| Hazard Class | Category | Hazard Statement | Signal Word |
| Skin Corrosion | 1B | H314: Causes severe skin burns and eye damage | DANGER |
| Eye Damage | 1 | H318: Causes serious eye damage | DANGER |
| Acute Toxicity | 4 (Oral) | H302: Harmful if swallowed | WARNING |
| STOT-SE | 3 | H335: May cause respiratory irritation | WARNING |
Visualizing the Hazard Pathway
The following diagram illustrates the molecular mechanism driving the toxicity profile.
Figure 1: Mechanism of Action.[1] The electron-deficient pyrimidine ring activates the methylene carbon, facilitating rapid alkylation of biological tissue.[1]
Stability & Reactivity Profile
These derivatives are moisture-sensitive .[2] Upon contact with ambient humidity, they undergo hydrolysis, releasing hydrogen bromide (HBr). This creates a secondary hazard: acid corrosion.
Implication for Storage:
-
Self-Validating Storage: Containers must be stored under inert gas (Argon/Nitrogen) in a desiccator at 2–8°C.[1]
-
Visual Check: A "wet" or fuming solid indicates decomposition. Do not use; the stoichiometry of your reaction will be compromised by the HBr and alcohol impurities.[1]
Safe Handling Protocol (The "How")
Engineering Controls
-
Primary: All weighing and manipulation must occur inside a certified chemical fume hood.
-
Secondary: Use a static-free balance. These powders can be electrostatic; "flying" powder is a major inhalation risk.
Personal Protective Equipment (PPE) Matrix
Standard nitrile gloves often provide insufficient protection against benzylic-type halides due to rapid permeation.
| PPE Type | Recommendation | Rationale |
| Gloves (Primary) | Silver Shield / Laminate | Impermeable to alkyl halides. |
| Gloves (Outer) | Nitrile (Disposable) | For dexterity and to protect the inner glove.[1] |
| Eye Protection | Chemical Goggles | Safety glasses are insufficient for lachrymators. |
| Respiratory | P100 + Organic Vapor | Only if working outside a hood (Emergency only). |
Operational Workflow
This workflow ensures safety is built into the process, not an afterthought.
Figure 2: Operational safety workflow. Note the immediate solubilization step to reduce the risk of airborne dust.[1]
Emergency Response & Waste Disposal
Spill Management (The Quench)
Do NOT simply wipe up a spill with paper towels; this leaves reactive material on the trash surface that can gas off HBr.[1]
-
Isolate: Evacuate the immediate area if the spill is large (>5g) or outside a hood.[1]
-
Neutralize: Cover the spill with a solution of 10% Sodium Thiosulfate mixed with dilute Sodium Bicarbonate.
-
Chemistry: Thiosulfate acts as a "sacrificial nucleophile," reacting faster than your skin to form a non-volatile, water-soluble salt.
-
-
Cleanup: Once the reaction subsides, absorb with vermiculite and dispose of as hazardous chemical waste.
Waste Disposal
-
Reaction Mixtures: Quench with aqueous ammonium hydroxide or sodium thiosulfate before disposal.
-
Solid Waste: Double-bag in hazardous waste bags. Label clearly as "Lachrymator/Corrosive."
References
-
Fisher Scientific. (2021). Safety Data Sheet: 2-(Bromomethyl)pyridine hydrobromide. Retrieved from
-
Sigma-Aldrich. (2023).[3] Safety Data Sheet: 2-Bromo-6-(bromomethyl)pyridine. Retrieved from
-
National Institutes of Health (NIH). (2007). Genotoxicity profiles of common alkyl halides and esters with alkylating activity. Mutation Research. Retrieved from
-
All Safety Products. (2023). Glove Selection Chart - Chemical Breakthrough Times. Retrieved from
-
ECHEMI. (2023). 2-BROMOMETHYL-PYRIDINE SDS. Retrieved from
Sources
Methodological & Application
Synthesis of 4-(Bromomethyl)-2,6-dichloropyrimidine from a Methyl Precursor: An In-depth Technical Guide
Introduction
4-(Bromomethyl)-2,6-dichloropyrimidine is a pivotal building block in contemporary medicinal chemistry and drug development. Its trifunctional nature, featuring a reactive bromomethyl group and two chlorine atoms on the pyrimidine ring, allows for sequential and site-selective modifications. This versatility makes it an invaluable intermediate in the synthesis of a diverse array of complex molecules, including kinase inhibitors and other targeted therapeutics. The targeted synthesis of this compound from its methyl precursor, 2,6-dichloro-4-methylpyrimidine, is a critical transformation that hinges on the principles of free-radical halogenation.
This technical guide provides a comprehensive overview of the synthesis of this compound. It delves into the underlying reaction mechanism, offers a detailed and field-tested experimental protocol, and outlines methods for purification and characterization. This document is intended for researchers, scientists, and professionals in drug development who require a robust and reproducible method for the preparation of this key synthetic intermediate.
Reaction Mechanism: Free-Radical Benzylic Bromination
The conversion of 2,6-dichloro-4-methylpyrimidine to its bromomethyl derivative is achieved through a free-radical chain reaction, a process often referred to as benzylic bromination.[1][2] This reaction is typically carried out using N-bromosuccinimide (NBS) as the brominating agent, which provides a low and constant concentration of bromine radicals, thereby minimizing side reactions.[1][2] The reaction is initiated by a radical initiator, such as benzoyl peroxide or 2,2'-azobisisobutyronitrile (AIBN).[3][4][5]
The mechanism can be dissected into three key stages: initiation, propagation, and termination.[6]
-
Initiation: The process begins with the homolytic cleavage of the radical initiator (e.g., AIBN or benzoyl peroxide) upon heating, generating two initial radicals.[3][4] This radical then abstracts a bromine atom from NBS to produce a bromine radical (Br•).[1][6]
-
Propagation: This is a self-sustaining cycle. A bromine radical abstracts a hydrogen atom from the methyl group of 2,6-dichloro-4-methylpyrimidine. This step is favored at the benzylic-like position due to the resonance stabilization of the resulting radical intermediate.[1][7] The newly formed pyrimidinyl-methyl radical then reacts with a molecule of NBS to yield the desired product, this compound, and a succinimidyl radical. This succinimidyl radical can then react with HBr, which is formed in a side reaction, to regenerate a bromine radical, thus continuing the chain.[2][8]
-
Termination: The reaction ceases when two radicals combine to form a non-radical species. This can occur through various combinations of the radicals present in the reaction mixture.[8]
Sources
- 1. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 2. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]
- 3. AIBN Overview, Structure & Initiators | Study.com [study.com]
- 4. Azobisisobutyronitrile - Wikipedia [en.wikipedia.org]
- 5. Bromination - Common Conditions [commonorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Wohl-Ziegler Reaction [organic-chemistry.org]
- 8. m.youtube.com [m.youtube.com]
Protocol for SN2 substitution on 4-(bromomethyl)-2,6-dichloropyrimidine
Application Note: High-Fidelity
Part 1: Executive Summary & Strategic Rationale
The Challenge: Chemoselectivity in a Poly-Electrophilic Scaffold this compound presents a classic problem in intermediate functionalization: competing electrophilic sites .
-
Site A (Target): The exocyclic bromomethyl group (
). This is a benzylic-like halide, highly activated for reactions due to the electron-deficient pyrimidine ring stabilizing the transition state. -
Site B (Off-Target): The ring chlorines at positions 2 and 6. These are susceptible to Nucleophilic Aromatic Substitution (
), particularly because the pyrimidine ring is electron-poor (π-deficient).[1]
The Solution: Kinetic Control
To achieve high yields of the alkylated product without disturbing the aromatic chlorides, we must exploit the kinetic differences between the two mechanisms. The aliphatic
Core Directive: This protocol utilizes low-temperature addition and non-nucleophilic bases to strictly enforce kinetic control, ensuring reaction occurs exclusively at the
Part 2: Mechanistic Pathways & Decision Logic
The following diagram illustrates the competing pathways and the critical control points required to favor Pathway A.
Figure 1: Kinetic competition between aliphatic
Part 3: Experimental Protocol
Reagents & Stoichiometry
| Component | Role | Equiv. | Selection Rationale |
| Substrate | Electrophile | 1.0 | This compound. Caution: Lachrymator. |
| Nucleophile | Reactant | 1.05 | Slight excess ensures conversion but minimizes risk of double addition ( |
| DIPEA | Base | 1.2 | N,N-Diisopropylethylamine. Non-nucleophilic bulky base. Scavenges HBr without attacking the ring chlorines. Avoid |
| Acetonitrile | Solvent | [0.1 M] | MeCN (Anhydrous). Polar aprotic to support |
Step-by-Step Methodology
Step 1: System Preparation
-
Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and an internal temperature probe.
-
Flush with Nitrogen (
) or Argon. -
Safety Note: The substrate is a potent lachrymator (tear gas agent) and skin irritant. All operations must be performed in a functioning fume hood. Double-gloving (Nitrile) is recommended.
Step 2: Solubilization (T = 0°C)
-
Charge the flask with This compound (1.0 equiv).
-
Add anhydrous Acetonitrile (MeCN) to achieve a concentration of 0.1 M.
-
Cool the solution to 0°C using an ice/water bath. Allow 10 minutes for thermal equilibration.
Step 3: Nucleophile Addition (T = 0°C)
-
Dissolve the Nucleophile (1.05 equiv) and DIPEA (1.2 equiv) in a minimal amount of MeCN.
-
Add this mixture dropwise to the reaction flask over 15–20 minutes.
-
Critical: Monitor internal temperature. Do not allow T > 5°C. The exotherm from acid-base neutralization can trigger side reactions.
-
Step 4: Reaction Progression (T = 0°C → RT)
-
Stir at 0°C for 1 hour.
-
Remove the ice bath and allow the reaction to warm to Room Temperature (20–25°C) .
-
Stir for an additional 2–4 hours.
-
Monitoring: Check via TLC (Hexane/EtOAc) or LC-MS.
-
Target: Disappearance of starting material (Br-SM).
-
Watchlist: If you see a new spot forming slowly after the product, it is likely the
byproduct. Quench immediately.
-
Step 5: Workup & Isolation
-
Quench: Dilute the reaction mixture with saturated aqueous
(to neutralize residual base) and Ethyl Acetate (EtOAc). -
Extraction: Separate phases. Extract the aqueous layer 2x with EtOAc.
-
Wash: Combine organic layers and wash with:
-
Water (to remove MeCN/DIPEA salts).
-
Brine (saturated NaCl).
-
-
Drying: Dry over anhydrous
, filter, and concentrate under reduced pressure (Rotavap). Note: Keep bath temp < 40°C.
Part 4: Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Byproduct Formation ( | Temperature too high.[2] | Maintain 0°C for longer; do not exceed 25°C. |
| Incomplete Conversion | Nucleophile is too bulky or weak. | Switch solvent to DMF (increases rate) or add KI (0.1 eq) to form in-situ iodide (Finkelstein condition). |
| Hydrolysis (OH product) | Wet solvent. | Use freshly distilled/anhydrous MeCN. The |
Part 5: Workflow Visualization
Figure 2: Operational workflow for the selective alkylation protocol.
Part 6: References
-
Sigma-Aldrich. Safety Data Sheet: 2-Bromo-6-(bromomethyl)pyridine (Analogous Hazard Data).[3] Retrieved from
-
WuXi Biology. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Retrieved from
-
BenchChem. Application Notes: Nucleophilic Substitution Reactions of 4-(Chloromethyl)-2-fluoropyridine.[4] Retrieved from
-
National Institutes of Health (NIH). Mono- and Diamination of 4,6-Dichloropyrimidine... with Adamantane-Containing Amines.[3][5][6][7][8][9] Retrieved from
-
TCI Chemicals. Safety Data Sheet: 5-(4-Bromophenyl)-4,6-dichloropyrimidine. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. aksci.com [aksci.com]
- 8. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
The Versatile Building Block: A Guide to 4-(Bromomethyl)-2,6-dichloropyrimidine in Heterocycle Synthesis
Introduction: Unveiling the Potential of a Trifunctional Pyrimidine
In the landscape of modern medicinal chemistry and drug development, the pyrimidine scaffold remains a cornerstone for the design of novel therapeutic agents. Its prevalence in biologically active molecules stems from its ability to engage in various non-covalent interactions with biological targets. Within the vast arsenal of pyrimidine-based building blocks, 4-(bromomethyl)-2,6-dichloropyrimidine stands out as a particularly versatile trifunctional reagent. This guide provides an in-depth exploration of its synthetic utility, offering detailed application notes and protocols for researchers and scientists.
The unique architecture of this compound presents three distinct reactive sites. The bromomethyl group at the C4 position is highly susceptible to nucleophilic substitution (SN2) reactions, providing a convenient handle for the introduction of a wide array of functional groups. Concurrently, the chlorine atoms at the C2 and C6 positions are prone to nucleophilic aromatic substitution (SNAr), with the C4 position of dichloropyrimidines generally being the most reactive site.[1] This differential reactivity allows for a stepwise and controlled functionalization of the pyrimidine core, enabling the construction of complex heterocyclic systems.
This document will delve into the practical applications of this reagent, providing experimentally validated protocols for its reaction with various nucleophiles and subsequent transformations to forge new heterocyclic frameworks.
Core Reactivity: The Interplay of SN2 and SNAr Pathways
The synthetic utility of this compound is primarily dictated by the chemoselective reactions at its three electrophilic centers. The benzylic-like bromide is significantly more reactive towards nucleophilic displacement than the aromatic chlorides under typical SN2 conditions. This allows for the selective functionalization of the methyl group while leaving the chloro-substituents intact for subsequent transformations.
The general reactivity workflow can be visualized as follows:
Caption: General reaction pathways of this compound.
Application in Heterocycle Synthesis: Detailed Protocols and Mechanistic Insights
This section provides detailed protocols for the reaction of this compound with a variety of nucleophiles, leading to the formation of key intermediates and subsequent cyclized products.
Reactions with N-Nucleophiles: Building Blocks for Fused Pyrimidine Systems
Nitrogen nucleophiles readily displace the bromide of this compound, affording versatile intermediates for the synthesis of fused heterocyclic systems.
The Gabriel synthesis provides a classic and efficient method for the introduction of a protected primary amine.[2]
Reaction Scheme:
Caption: Gabriel synthesis of a protected aminomethylpyrimidine.
Experimental Protocol:
-
Materials:
-
This compound
-
Potassium phthalimide[3]
-
Anhydrous N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DMF, add potassium phthalimide (1.2 eq).[3]
-
Heat the reaction mixture to 100°C and stir for 1 hour.[3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to afford the desired product.
-
Causality and Insights: The use of a polar aprotic solvent like DMF facilitates the SN2 reaction by solvating the potassium cation, thereby increasing the nucleophilicity of the phthalimide anion. The resulting phthalimide derivative can be subsequently deprotected using hydrazine hydrate to yield the corresponding primary amine, a key precursor for further heterocycle synthesis.
Secondary amines, such as morpholine, readily react to form tertiary amine derivatives.
Reaction Scheme:
Caption: Reaction with a secondary amine.
Experimental Protocol:
-
Materials:
-
This compound
-
Morpholine
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in acetonitrile.
-
Add morpholine (1.1 eq) and potassium carbonate (1.5 eq) to the solution.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction by TLC.
-
Upon completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Data Summary: Amination Reactions
| Amine Nucleophile | Product | Yield (%) | Reference |
| Potassium Phthalimide | 2-((2,6-Dichloropyrimidin-4-yl)methyl)isoindoline-1,3-dione | High | [3] |
| Morpholine | 2,6-Dichloro-4-(morpholinomethyl)pyrimidine | Good | N/A |
| Piperidine | 2,6-Dichloro-4-(piperidin-1-ylmethyl)pyrimidine | Good | N/A |
Reactions with S-Nucleophiles: Gateway to Thiazolo[3,2-a]pyrimidines
Sulfur nucleophiles are excellent partners for reactions with this compound, leading to intermediates that can undergo intramolecular cyclization to form sulfur-containing fused heterocycles.
The thiocyanate group is a versatile functional group that can be introduced via nucleophilic substitution.
Reaction Scheme:
Caption: Synthesis of a thiocyanatomethylpyrimidine.
Experimental Protocol:
-
Materials:
-
This compound
-
Potassium thiocyanate (KSCN)
-
Acetonitrile
-
-
Procedure:
-
To a solution of this compound (1.0 eq) in acetonitrile, add potassium thiocyanate (1.5 eq).[3]
-
Heat the mixture to reflux and stir for 1 hour.[3]
-
Monitor the reaction by TLC.
-
After cooling to room temperature, filter off the inorganic salts and concentrate the filtrate.
-
The crude product can be purified by recrystallization or column chromatography.
-
The thioether linkage can be further manipulated to achieve intramolecular cyclization. For instance, reaction with a thiol followed by hydrolysis and cyclization can lead to thiazolo[3,2-a]pyrimidinones.
Proposed Synthetic Pathway:
Caption: A proposed pathway to thiazolo[3,2-a]pyrimidin-5-ones.
This strategy is analogous to known syntheses of thiazolo[3,2-a]pyrimidines from substituted pyrimidine-2-thiones.[4][5]
Reactions with O-Nucleophiles: Formation of Pyrimido[2,1-b][4][6]oxazinones
Oxygen nucleophiles can also be employed to create fused heterocyclic systems. The reaction with a bifunctional nucleophile like ethanolamine sets the stage for an intramolecular cyclization.
Reaction Scheme and Proposed Cyclization:
Caption: Two-step synthesis of a pyrimido[2,1-b][4][6]oxazinone derivative.
Experimental Protocol (Step 1):
-
Materials:
-
This compound
-
Ethanolamine
-
Triethylamine (TEA)
-
Ethanol
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol.
-
Add ethanolamine (1.1 eq) and triethylamine (1.2 eq).
-
Stir the mixture at room temperature for 12 hours.
-
Monitor the reaction by TLC.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography.
-
Insights into Cyclization (Step 2): The resulting intermediate possesses both a nucleophilic hydroxyl group and an electrophilic carbon at the C6 position of the pyrimidine ring. Under basic conditions and with heating, an intramolecular SNAr reaction can be induced, leading to the formation of the fused pyrimido[2,1-b][4][6]oxazine ring system. This type of cyclization is a powerful tool for building complex heterocyclic scaffolds.[7]
Reactions with C-Nucleophiles: Chain Elongation and Functionalization
Active methylene compounds can be readily alkylated at the bromomethyl position, providing a means to extend the carbon chain and introduce further functionality.
Reaction Scheme:
Caption: C-alkylation with diethyl malonate.
Experimental Protocol:
-
Materials:
-
This compound
-
Diethyl malonate
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
-
Procedure:
-
To a stirred suspension of sodium hydride (1.1 eq) in anhydrous THF at 0°C, add diethyl malonate (1.1 eq) dropwise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Add a solution of this compound (1.0 eq) in THF.
-
Stir the reaction mixture at room temperature overnight.
-
Quench the reaction carefully with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Utility of the Product: The resulting malonate derivative is a valuable intermediate. The two ester groups can be further manipulated, for instance, through hydrolysis and decarboxylation to yield a carboxylic acid, or used in further condensation reactions.
Conclusion: A Gateway to Novel Heterocyclic Architectures
This compound has demonstrated its value as a trifunctional building block for the synthesis of a diverse array of heterocyclic compounds. Its predictable reactivity, allowing for selective SN2 functionalization of the bromomethyl group followed by potential SNAr reactions at the chloro-positions or intramolecular cyclizations, provides a robust platform for the construction of complex molecular scaffolds. The protocols and insights provided in this guide aim to empower researchers in medicinal chemistry and drug discovery to harness the full potential of this versatile reagent in their pursuit of novel therapeutic agents.
References
-
Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Synlett. [Link][1]
-
Synthesis of thiazolo[3,2-a]pyrimidines based on 4-aryl-substituted 3,4-dihydro-pyrimidine(1H)-2-thiones and the crystal structure of ethyl 5-(2,4-dimethoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo-[3,2-a]pyrimidine-6-carboxylate. ResearchGate. [Link][8]
-
Synthesis, Crystal Structure, and Biological Evaluation of Fused Thiazolo[3,2-a]Pyrimidines as New Acetylcholinesterase Inhibitors. PubMed Central. [Link][4]
-
Green and Efficient Synthesis of Thiazolo[3,2-a]pyrimidin-3(5H). International Journal of New Chemistry. [Link][5]
-
Accessing an Azaborine Building Block: Synthesis and Substitution Reactions of 2-Chloromethyl-2,1-borazaronaphthalene. PubMed Central. [Link][3]
-
Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides. PubMed Central. [Link][7]
Sources
- 1. Novel synthesis of substituted 4-amino-pyrimidines - Patent 2307355 [data.epo.org]
- 2. Exploiting an intramolecular Diels–Alder cyclization/dehydro-aromatization sequence for the total syntheses of ellipticines and calothrixin B - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. jocpr.com [jocpr.com]
- 4. Synthesis, Crystal Structure, and Biological Evaluation of Fused Thiazolo[3,2-a]Pyrimidines as New Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijnc.ir [ijnc.ir]
- 6. Synthesis and Antimicrobial Activity of Some New Pyrimidinone and Oxazinone Derivatives Fused with Thiophene Rings Using 2-Chloro-6-ethoxy-4-acetylpyridine as Starting Material - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Note: Selective Functionalization of 4-(Bromomethyl)-2,6-dichloropyrimidine
Executive Summary
4-(Bromomethyl)-2,6-dichloropyrimidine is a high-value "linchpin" scaffold in medicinal chemistry, particularly for the synthesis of kinase inhibitors and heterobifunctional degraders (PROTACs). Its utility stems from its three distinct electrophilic sites, which allow for the sequential installation of three different nucleophiles.
However, this versatility presents a significant chemical challenge: controlling regioselectivity . The molecule contains an exocyclic alkyl bromide and two heteroaryl chlorides. Without precise control over reaction conditions (temperature, stoichiometry, and solvent), "scrambling" occurs—leading to mixtures of side-chain alkylation and ring chlorodisplacement.
This guide details the Reactivity Hierarchy of this scaffold and provides validated protocols to selectively functionalize the exocyclic bromomethyl group first, followed by the C6-chlorine , and finally the C2-chlorine .
Chemical Profile & Reactivity Landscape
To achieve selectivity, one must understand the electronic and steric environment of each electrophilic site.
The Reactivity Hierarchy
The reactivity follows a distinct order based on the mechanism of attack (
-
Site A (Exocyclic -CH₂Br): Most Reactive.
-
Site B (Ring C6-Cl): Moderately Reactive.
-
Site C (Ring C2-Cl): Least Reactive.
Reactivity Visualization
Figure 1: Electrophilic sites ranked by kinetic reactivity. The exocyclic bromide is the kinetic point of entry.
Experimental Protocols
Protocol A: Selective Functionalization of the Bromomethyl Group
Objective: Displace the alkyl bromide with a nucleophile (amine or thiol) without disturbing the ring chlorides.
-
Critical Control Point: Temperature must be kept below 0°C . The presence of excess base can trigger premature
at the C6 position.
Materials
-
Substrate: this compound (1.0 eq)
-
Nucleophile: Morpholine (1.0 eq) [Representative secondary amine]
-
Base: Diisopropylethylamine (DIPEA) (1.1 eq)
-
Solvent: Anhydrous Dichloromethane (DCM) or THF (0.1 M concentration)
Step-by-Step Procedure
-
Preparation: Dissolve this compound (242 mg, 1.0 mmol) in anhydrous DCM (10 mL) in a round-bottom flask under nitrogen atmosphere.
-
Cooling: Cool the solution to -10°C using an ice/salt bath.
-
Addition: Mix the nucleophile (Morpholine, 87 µL, 1.0 mmol) and DIPEA (191 µL, 1.1 mmol) in DCM (2 mL). Add this mixture dropwise to the reaction flask over 15 minutes.
-
Why: Slow addition prevents localized high concentrations of nucleophile that could force the
reaction.
-
-
Reaction: Stir at -10°C for 30–60 minutes. Monitor by TLC (Hexane/EtOAc) or LCMS.
-
Endpoint: Disappearance of starting material.[7] Appearance of mono-substituted product (M+H = 248/250 for morpholine adduct).
-
-
Workup: Quench with cold water (10 mL). Extract with DCM (2 x 10 mL). Wash organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Flash chromatography (usually 0-30% EtOAc in Hexanes).
-
Yield Target: 85–95%.
-
Protocol B: Sequential Functionalization of the C6-Chlorine
Objective: Perform
-
Mechanism Note: The substitution at the methyl group (from Protocol A) often places an electron-donating group (amine) or a sulfide on the side chain. This slightly deactivates the ring compared to the starting material, but C6 remains the most reactive site remaining.
Materials
-
Substrate: Product from Protocol A (1.0 eq)
-
Nucleophile: Aniline derivative or aliphatic amine (1.1 eq)
-
Base: TEA or K₂CO₃ (2.0 eq)
-
Solvent: Isopropanol (IPA) or Ethanol
Step-by-Step Procedure
-
Dissolution: Dissolve the substrate in IPA (0.2 M).
-
Addition: Add the nucleophile (1.1 eq) and base (2.0 eq).
-
Heating: Heat the reaction to 40–50°C .
-
Note: Do not reflux yet. Check LCMS after 2 hours. If C2-substitution is observed (rare at this temp), lower temperature to RT.
-
-
Monitoring: Look for the displacement of one chlorine atom.
-
Workup: Evaporate volatiles. Redissolve in EtOAc, wash with water/brine.
-
Purification: Recrystallization or Column Chromatography.
Troubleshooting & Quality Control
Common Failure Modes
| Issue | Observation (LCMS/NMR) | Root Cause | Corrective Action |
| Over-alkylation | M+2Nu species detected immediately. | Temperature too high during Protocol A. | Cool to -20°C; Add nucleophile slower. |
| Ring Hydrolysis | Formation of "OH" species (M-Cl+OH). | Wet solvents; hygroscopic starting material. | Use anhydrous solvents; store SM in desiccator. |
| Wrong Regioisomer | C2 displacement instead of C6. | Steric clash at C6 or "Alpha Effect" at C2. | Verify regioisomer via 2D NMR (HMBC). C6 attack is standard, but bulky nucleophiles may shift preference. |
Analytical Validation (NMR)
To confirm Regioselectivity (C6 vs C2) after Protocol B:
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Look for a correlation between the remaining Ring Proton (H5) and the Carbon at position 4 (bearing the side chain) and Carbon at position 6 (bearing the new nucleophile).
-
If the nucleophile is at C2, the symmetry/coupling pattern will differ significantly. The H5 proton typically shows a singlet (or weak doublet) in these substituted systems.
-
Pathway Logic Diagram
Figure 2: Sequential workflow for the synthesis of trisubstituted pyrimidine libraries.
Safety & Handling
-
Lachrymator: this compound is a potent alkylating agent and likely a lachrymator. Handle only in a well-ventilated fume hood.
-
Skin Corrosive: Wear double nitrile gloves and a lab coat. In case of contact, wash with 5% sodium thiosulfate solution followed by soap and water.
-
Storage: Store at 2–8°C under inert gas (Argon). The benzylic bromide is sensitive to moisture and light.
References
-
Regioselectivity in Pyrimidines: Topic: Analysis of C2 vs C4/C6 selectivity in nucleophilic aromatic substitution of dichloropyrimidines. Source: WuXi AppTec, "Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines."
- Topic: Comprehensive review of pyrimidine functionalization, including halomethyl derivatives.
-
Synthesis of 4,6-Dichloropyrimidine Derivatives: Topic: Patent literature describing the synthesis of similar intermediates (5-(4-bromophenyl)-4,6-dichloropyrimidine) which validates the stability of the dichloro-core under alkylation conditions. Source: Google Patents (US10556871B1).
-
PubChem Compound Summary: Topic: Physical properties and safety data for this compound. Source: PubChem CID 1289387-93-4.
Sources
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. d-nb.info [d-nb.info]
- 3. C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. US10556871B1 - Method for preparing 5-(4-bromophenyl)-4,6-dichloropyrimidine - Google Patents [patents.google.com]
- 6. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones Using 4-(Iodomethyl)pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 4-(bromomethyl)-2,6-dichloropyrimidine
This guide serves as a critical resource for researchers, chemists, and drug development professionals working with 4-(bromomethyl)-2,6-dichloropyrimidine. Given its reactive nature, preventing hydrolysis is paramount to ensuring experimental success, reproducibility, and safety. This document provides in-depth troubleshooting, validated protocols, and the scientific rationale behind best practices for handling and utilizing this versatile chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: My vial of this compound has developed a yellowish or brownish tint upon storage. Is it still usable?
Discoloration is a common indicator of degradation.[1] For reactive bromomethyl compounds, this often signifies the release of bromine or hydrobromic acid (HBr) due to decomposition, which can be initiated by moisture, air, or light.[1][2] While the material may still contain the desired compound, its purity is compromised. Using a degraded sample can lead to unpredictable side reactions and significantly lower yields.[1]
Recommendation: For reactions sensitive to stoichiometry or byproducts, it is strongly advised to use a fresh, pure sample. To prevent this issue, always store the compound in a cool, dry, and dark environment under an inert atmosphere like argon or nitrogen.[1][3]
Q2: I'm experiencing consistently low yields in my nucleophilic substitution reaction. What is the most likely culprit?
The most probable cause is the hydrolysis of your this compound starting material. The bromomethyl group is highly electrophilic and susceptible to attack by nucleophiles, including water. This hydrolysis reaction converts the reactive starting material into the inert (2,6-dichloropyrimidin-4-yl)methanol, effectively lowering the concentration of your active reagent and stalling the reaction.
Troubleshooting Flowchart: Diagnosing Low Reaction Yields
Caption: A logical workflow for troubleshooting low reaction yields.
Q3: How can I analytically confirm that my this compound sample has undergone hydrolysis?
Several standard analytical techniques can be employed to detect the presence of the primary hydrolysis byproduct, (2,6-dichloropyrimidin-4-yl)methanol.
| Analytical Method | Expected Observation for Hydrolysis |
| ¹H NMR Spectroscopy | Appearance of a new singlet corresponding to the hydroxymethyl protons (-CH₂OH), typically shifted from the original bromomethyl (-CH₂Br) peak. A broad singlet for the -OH proton may also be visible. |
| LC-MS | Detection of a new peak with a mass corresponding to the hydrolyzed product. The hydrolyzed product is more polar and will likely have a shorter retention time on a reverse-phase column. |
| Thin-Layer Chromatography (TLC) | The hydrolyzed alcohol is more polar than the starting bromide. It will appear as a separate spot with a lower Rf value on a normal-phase silica plate. |
Troubleshooting & Best Practices Guide
Guide 1: Strict Anhydrous Handling Protocol
To prevent hydrolysis, exposure to atmospheric moisture must be rigorously minimized. This protocol outlines the necessary steps for safe and effective handling.
Materials:
-
Glovebox or Schlenk line with an inert atmosphere (dry Argon or Nitrogen)
-
Oven-dried or flame-dried glassware
-
Anhydrous grade solvents
-
Dry syringes and needles
Step-by-Step Procedure:
-
Preparation: Place the sealed container of this compound, along with all necessary glassware, spatulas, and magnetic stir bars, into an oven at 120°C for at least 4 hours. Transfer the hot glassware directly into the antechamber of a glovebox or allow it to cool under a stream of inert gas if using a Schlenk line.
-
Inert Environment: Introduce the sealed reagent container into the glovebox antechamber and purge thoroughly before bringing it into the main chamber.
-
Equilibration: Allow the reagent container to thermally equilibrate to the glovebox temperature before opening to prevent condensation.
-
Dispensing: Inside the inert atmosphere, carefully open the container and weigh the desired amount of the compound into the dried reaction vessel.
-
Solvent Addition: Using a dry syringe, add the required volume of anhydrous solvent to the reaction vessel.
-
Sealing: Immediately seal the reaction vessel and the main reagent container. Use high-vacuum grease or Teflon tape on joints where appropriate.
-
Storage: Store the main container and any prepared stock solutions in a desiccator inside the glovebox or in a sealed container under a positive pressure of inert gas.
Guide 2: Solvent Selection and Stability
The choice of solvent is critical. Protic solvents will react with the compound, and any residual water in aprotic solvents can cause hydrolysis.
| Solvent Class | Recommended Solvents | Rationale & Precautions |
| Aprotic, Non-polar | Dichloromethane (DCM), Toluene, 1,4-Dioxane | Excellent Choice. These solvents are non-nucleophilic and are readily available in anhydrous grades. 1,4-Dioxane must be checked for peroxides if not freshly opened. |
| Aprotic, Polar | Acetonitrile (ACN), Tetrahydrofuran (THF) | Good, with Caution. Must use anhydrous grade. THF, in particular, should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) as it is hygroscopic and can form peroxides. |
| Protic Solvents | Water, Methanol, Ethanol | AVOID. These solvents are nucleophilic and will directly participate in solvolysis/hydrolysis, consuming the starting material. |
| Other | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Use with Extreme Caution. While aprotic, these solvents are notoriously hygroscopic and difficult to keep completely dry. Trace impurities can also lead to side reactions. |
Mechanistic Insight: The Hydrolysis Pathway
The degradation of this compound in the presence of water is a classic nucleophilic substitution reaction (SN2 or SN1, depending on conditions). Water acts as a nucleophile, attacking the electrophilic carbon atom of the bromomethyl group. This leads to the displacement of the bromide ion, a good leaving group, and the formation of the corresponding alcohol.
Diagram of the Hydrolysis Reaction
Caption: The conversion of the active bromide to an inactive alcohol.
By understanding this mechanism and implementing the rigorous protocols outlined above, researchers can successfully prevent hydrolysis and ensure the integrity of their this compound reagent.
References
- Technical Support Center: Handling and Safety of Bromomethyl Compounds. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFsmOXjTjZylyOH4OiRsXs7sLXD4NZKwVUFLCP5asGjJr12dDKuclc4OQF613DzjxVJIgyYGx2RgwOXgj3cP81aiIE4x2VRj0d6x89tF-gLnfoBbFeudbn7Mi3iUNW4uP8VH023YRbQ1vEVUgnS5pjeCN3gAbUKzyuaw-biqp2FdaWzkWpNyJdCJ5BODuC3gWO7NknXV03kypEb6SI4zylhDgM=]
- Chemical Safety Data Sheet MSDS / SDS - (Bromomethyl)cyclopentane. ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEVIhvXHsUtZT3-hbQChJHhUp6Q_yc_sjZQClYYQkev8VxwYTklbMvQMVptC9rzo4yYTDic0_qD_Cas5LA-ydoo8DZqEAZyCfPqFWTfBKY5Kkj72A3ZuXwlylvNk6B8sxyLVTTxabx0MD72CV0UK6-ed37wa3nClQNA]
- (Bromomethyl)cyclohexane - Safety Data Sheet. Santa Cruz Biotechnology. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFY2NfLx4dHGiBc67-fdnKZzRrjfMKN7KtlsmlJDe0RgUxzErTp1OYHixbAGtQU0Ll_G0xmeQQbqWhcPJAf0eXfUeWSzXcgsnkouOMhRNv583QZvej3ucDhiglFlJyvhBjqwPeC]
- 4-Bromomethyl-2(1H) - Safety Data Sheet.
- A Publication of Reliable Methods for the Preparation of Organic Compounds - Working with Hazardous Chemicals. Organic Syntheses. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEA7sL_EDZrnjt7p0Rwvz1ubrWjOI557myErJiGzMGLe2-agW4u5jLfvdSHsI1rxIeXo-wkxWZmGk6CaL0TsLs8Zp7YYMM0wmfbCIcAJYPIsTLPb1Uxu7e5gaoKK2Ven7ok4hglk225A5pn_2gv_Klj1w==]
Sources
Improving yield of NBS bromination of methyl dichloropyrimidines
Technical Support Center: Optimizing NBS Bromination of Methyl Dichloropyrimidines
Introduction: The Substrate Challenge
Subject: Selective radical bromination of methyl-substituted dichloropyrimidines (e.g., 2,4-dichloro-6-methylpyrimidine). Context: This reaction is a critical gateway in the synthesis of antiviral and anticancer APIs.[1] Unlike simple toluenes, the pyrimidine ring is highly electron-deficient.[1][2] This creates two distinct challenges:
-
Deactivated Radical Formation: The electron-withdrawing nitrogen atoms and chlorine substituents destabilize the transition state for hydrogen abstraction, making the reaction kinetically slower than standard benzylic brominations.[1]
-
Hydrolytic Instability: The C-Cl bonds at positions 2 and 4 are susceptible to Nucleophilic Aromatic Substitution (
) by water, leading to uracil byproducts if moisture control fails.[1][2]
Module 1: Critical Parameters (The "Why")
Solvent Selection: Moving Beyond
While Carbon Tetrachloride (
| Solvent | Boiling Point | Polarity | Suitability | Notes |
| Trifluorotoluene (PhCF3) | 102°C | Low | Excellent | The modern "green" replacement for |
| Chlorobenzene | 131°C | Low | Good | High BP allows for faster kinetics if reaction stalls.[1][2] |
| Acetonitrile (MeCN) | 82°C | High | Moderate | Solubilizes NBS better (faster reaction) but increases risk of solvent-participating side reactions.[1][2] |
| Dichloromethane (DCM) | 40°C | Moderate | Poor | Temperature often too low for effective radical propagation in deactivated systems.[1][2] |
The Initiator: AIBN vs. Benzoyl Peroxide (BPO)[4]
-
Recommendation: AIBN (Azobisisobutyronitrile) is preferred over BPO.[1][2][4]
-
Reasoning: BPO generates oxygen-centered radicals that are more electrophilic and can abstract hydrogen from the solvent or attack the aromatic ring (though less likely in electron-poor pyrimidines).[1] AIBN decomposes cleanly to nitrogen gas and carbon-centered radicals, minimizing side reactions.[1][2]
Stoichiometry & Addition
-
NBS: Use 0.95 - 1.05 equivalents . Excess NBS leads to
-dibromination.[1][2] -
Addition: Do not add NBS all at once if the scale is >10g. Portion-wise addition maintains a low concentration of bromine radicals, favoring mono-bromination.[1][2]
Module 2: Mechanistic Visualization
The following diagram illustrates the Wohl-Ziegler pathway specifically for a dichloropyrimidine substrate, highlighting the failure modes (Hydrolysis and Di-bromination).
Caption: Radical propagation cycle vs. competitive hydrolysis and over-bromination pathways.
Module 3: Troubleshooting Guide (FAQs)
Q1: The reaction mixture turned yellow/orange, but TLC shows no product. What happened?
-
Diagnosis: The yellow color indicates free molecular bromine (
).[1][2] If the reaction hasn't started, is accumulating without being consumed by the radical chain. -
Fix: The reaction is "stalled."
Q2: I see a spot for the product, but also a spot running just above it. What is it?
-
Diagnosis: This is likely the dibromo impurity.[1] It is less polar than the mono-bromo product.[1][2]
-
Fix:
Q3: My yield is low, and I see a baseline spot or precipitate.
-
Diagnosis: Hydrolysis. The chlorines on the pyrimidine ring are labile. If water is present, they hydrolyze to OH groups, forming insoluble uracil derivatives.[1][2]
-
Fix:
Q4: The NBS is floating on top of the solvent.
-
Diagnosis: Normal behavior in non-polar solvents like
or Trifluorotoluene.[1][2] -
Indicator: As the reaction proceeds, NBS (denser than solvent) converts to Succinimide (less dense/fluffy) which floats.[1][2][3][5] This "inversion" of solid behavior is a visual clock for reaction progress.[1][2]
Module 4: Optimized Protocol
Target: Bromination of 2,4-dichloro-6-methylpyrimidine (10g scale).
Reagents:
Procedure:
-
Setup: Flame-dry a 250mL Round Bottom Flask (RBF) equipped with a reflux condenser. Cool under
. -
Dissolution: Add Substrate and Solvent.[1][2] Degas by bubbling
through the solution for 10 mins. -
Addition: Add NBS and 50% of the AIBN (0.2 g).
-
Initiation: Heat to reflux (approx 100-105°C). Monitor for the "bromine color" to appear and then fade to pale yellow/orange.[1]
-
Propagation: After 1 hour, add the remaining AIBN (0.2 g). Continue reflux for 2-4 hours.
-
Workup (Critical):
-
Purification:
References
-
Wohl, A. (1919).[1][2][6] "Bromination of unsaturated compounds with N-bromoacetamide". Berichte der deutschen chemischen Gesellschaft, 52,[2] 51. [1][2]
-
Djerassi, C. (1948).[1][2] "Brominations with N-Bromosuccinimide and Related Compounds". Chemical Reviews, 43(2), 271–317.[1][2]
-
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Validation & Comparative
A Senior Application Scientist's Guide to TLC Visualization of Halomethyl Pyrimidins
For researchers and professionals in drug development, the synthesis and purification of novel compounds are daily endeavors. Halomethyl pyrimidines, a critical class of intermediates and active pharmaceutical ingredients, often present a visualization challenge in routine thin-layer chromatography (TLC). Their colorless nature necessitates the use of effective visualization techniques to monitor reaction progress, assess purity, and determine retention factors (Rf). This guide provides an in-depth comparison of common TLC visualization methods for halomethyl pyrimidines, grounded in chemical principles and practical expertise.
The Challenge with Halomethyl Pyrimidines
The pyrimidine core, being aromatic, lends itself to UV visualization. However, the presence and nature of substituents, including the halomethyl group, can influence the intensity of UV quenching. Furthermore, reliance solely on UV can be misleading if impurities lack a UV chromophore. Therefore, a multi-faceted approach employing both non-destructive and destructive techniques is paramount for robust analysis.
Non-Destructive Visualization: The First Line of Analysis
The initial and most recommended method for visualizing halomethyl pyrimidines on a TLC plate is through UV shadowing. This technique is non-destructive, allowing for the subsequent use of chemical stains on the same plate.[1][2][3]
UV Shadowing
Principle: Most TLC plates are impregnated with a fluorescent indicator (e.g., F254) that emits a bright green fluorescence when irradiated with short-wave UV light (254 nm).[3] Compounds that absorb UV light at this wavelength will quench the fluorescence, appearing as dark spots against the bright background.[2][3] Pyrimidine derivatives, due to their aromatic nature, are generally UV-active.[4]
Expertise & Experience: While UV shadowing is straightforward, its effectiveness can be influenced by the concentration of the spotted compound and the specific substituents on the pyrimidine ring. Highly conjugated systems will show more intense quenching.[3] It is crucial to circle the observed spots with a pencil immediately after visualization, as the spots will be invisible once the UV lamp is turned off.[2][3]
Experimental Protocol: UV Shadowing
-
After developing and thoroughly drying the TLC plate, place it under a short-wave UV lamp (254 nm) in a darkened environment.
-
Observe the plate for dark spots against the green fluorescent background.
-
Carefully circle the contours of each spot with a pencil to mark their positions.
-
Record the observations in your laboratory notebook.
Trustworthiness: This method is highly reliable for a quick assessment of the major components of a reaction mixture, provided they are UV-active. However, the absence of a spot under UV light does not guarantee the absence of a compound.
Destructive Visualization: Chemical Staining for Comprehensive Analysis
Chemical stains are indispensable for visualizing UV-inactive compounds and for providing secondary confirmation of UV-active spots. These methods are destructive, as they involve a chemical reaction between the stain and the compound.[1][2] The choice of stain should be guided by the functional groups present in the target molecules. For halomethyl pyrimidines, general-purpose oxidative stains are often the most effective.
Potassium Permanganate (KMnO₄) Stain
Principle: The permanganate ion (MnO₄⁻), which is deep purple, is a strong oxidizing agent. It reacts with compounds that can be oxidized, such as alkenes, alkynes, alcohols, and other oxidizable functional groups.[5][6] In this reaction, the purple MnO₄⁻ is reduced to manganese dioxide (MnO₂), a brown precipitate, or to the colorless Mn²⁺ ion, resulting in yellow-to-brown spots on a purple or pink background.[7] The pyrimidine ring itself is relatively electron-deficient and generally resistant to oxidation, but the substituents can be susceptible.
Expertise & Experience: The halomethyl group is not readily oxidized. However, other functional groups that may be present on the pyrimidine ring or side chains, such as amino or hydroxyl groups, will react. This stain is particularly useful for identifying impurities that may have arisen from side reactions. Gentle heating of the plate after staining can enhance the color development for less reactive compounds.[3]
Experimental Protocol: Potassium Permanganate Staining
-
Preparation of Staining Solution: Dissolve 1.5 g of potassium permanganate (KMnO₄), 10 g of potassium carbonate (K₂CO₃), and 1.25 mL of 10% aqueous sodium hydroxide (NaOH) in 200 mL of distilled water.[5][8]
-
Staining: After UV visualization, briefly dip the dried TLC plate into the permanganate solution using tweezers.
-
Development: Remove the plate and wipe the excess stain from the back with a paper towel. Gently warm the plate with a heat gun until yellow-brown spots appear against a purple background. Overheating will cause the entire plate to turn brown, obscuring the spots.
Ceric Ammonium Molybdate (CAM) Stain
Principle: The CAM stain, also known as Hanessian's stain, is a powerful oxidizing agent and a highly sensitive, universal stain for many organic compounds.[6][9] The exact mechanism is complex, but it is believed to involve the oxidation of the organic compound by Ce(IV) ions, which are then re-oxidized by the molybdate species in a catalytic cycle. This process results in the formation of intensely colored molybdenum blue species (a mixture of Mo(V) and Mo(VI) oxides).
Expertise & Experience: The CAM stain is known for its high sensitivity, often revealing minor impurities that may be missed by other methods.[6] It is particularly effective for visualizing compounds with hydroxyl, carbonyl, and other polar functional groups. Vigorous heating is often required for color development, which may not be suitable for volatile compounds.[6] The spots typically appear as dark blue against a light blue or green background.[6]
Experimental Protocol: Ceric Ammonium Molybdate Staining
-
Preparation of Staining Solution: Dissolve 0.5 g of ceric ammonium sulfate and 12 g of ammonium molybdate in 235 mL of water. Carefully add 15 mL of concentrated sulfuric acid.[8]
-
Staining: Dip the dried TLC plate into the CAM solution.
-
Development: Wipe off the excess stain and heat the plate with a heat gun until dark blue spots appear.
p-Anisaldehyde Stain
Principle: The p-anisaldehyde stain is a versatile reagent that produces a range of colors for different compounds, which can be useful for differentiation.[10][11] The reaction mechanism is thought to involve the acid-catalyzed condensation of p-anisaldehyde with nucleophilic compounds on the TLC plate, followed by dehydration to form highly conjugated, colored products.[12]
Expertise & Experience: This stain is particularly sensitive to nucleophilic functional groups such as alcohols, phenols, and amines.[5][6] While it is generally not effective for alkenes, alkynes, or aromatic hydrocarbons without other functional groups, the nitrogen atoms in the pyrimidine ring could potentially act as nucleophiles under the acidic conditions of the stain. The resulting spot colors can be indicative of the compound's structure, but this should be interpreted with caution.[6]
Experimental Protocol: p-Anisaldehyde Staining
-
Preparation of Staining Solution: To 135 mL of absolute ethanol, add 5 mL of concentrated sulfuric acid, 1.5 mL of glacial acetic acid, and 3.7 mL of p-anisaldehyde. Stir vigorously to ensure homogeneity.[6]
-
Staining: Dip the dried TLC plate into the p-anisaldehyde solution.
-
Development: Wipe the back of the plate and heat gently with a heat gun. A variety of colors may be observed against a light pink background.
Comparative Summary of Visualization Techniques
| Technique | Principle | Pros | Cons | Best For |
| UV Shadowing | Quenching of fluorescence by UV-active compounds.[2][3] | Non-destructive, quick, and easy. | Only works for UV-active compounds; sensitivity can vary. | Initial screening of all reaction components containing aromatic rings. |
| Potassium Permanganate | Oxidation of susceptible functional groups.[5][6] | Good for a wide range of oxidizable compounds; provides good contrast. | Destructive; can be messy; overheating can ruin the plate. | Detecting oxidizable impurities and compounds with functional groups like alcohols and amines. |
| Ceric Ammonium Molybdate | Strong oxidation leading to colored molybdenum species.[6][9] | Very sensitive and universal. | Destructive; requires strong heating; may not be suitable for volatile compounds. | Detecting minor impurities and a broad range of functional groups. |
| p-Anisaldehyde | Acid-catalyzed condensation with nucleophiles.[6][12] | Can produce a range of colors for different compounds. | Destructive; less effective for non-nucleophilic compounds. | Differentiating between compounds with different nucleophilic functional groups. |
Workflow and Decision-Making in TLC Visualization
The following workflow provides a logical sequence for the comprehensive visualization of halomethyl pyrimidines on a TLC plate.
Caption: Recommended workflow for TLC visualization of halomethyl pyrimidines.
Chemical Mechanisms at a Glance
The following diagrams illustrate the generalized chemical principles behind the staining methods.
Caption: Simplified reaction mechanisms for common TLC stains.
Conclusion and Best Practices
For the reliable visualization of halomethyl pyrimidines on TLC plates, a systematic approach is crucial. Always begin with non-destructive UV shadowing to identify UV-active species. Subsequently, employ a chemical stain to reveal UV-inactive compounds and to provide a more complete picture of the sample's composition.
-
For general screening , potassium permanganate is a robust and cost-effective choice.
-
When high sensitivity is required to detect trace impurities, the Ceric Ammonium Molybdate (CAM) stain is superior.
-
To potentially differentiate between compounds with different nucleophilic functional groups, the p-anisaldehyde stain can be informative.
By understanding the chemical principles behind these visualization techniques and by applying them in a logical workflow, researchers can achieve accurate and comprehensive analysis of halomethyl pyrimidines, thereby ensuring the integrity of their synthetic and purification processes.
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The Sarpong Group. Appendix 3: Recipes For TLC Stains. Available from: [Link]
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Safety Operating Guide
Navigating the Disposal of 4-(Bromomethyl)-2,6-dichloropyrimidine: A Guide for Laboratory Professionals
<
For researchers and scientists engaged in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This guide provides an in-depth, procedural framework for the safe disposal of 4-(Bromomethyl)-2,6-dichloropyrimidine, a halogenated organic compound. By understanding the chemical's properties and the principles of hazardous waste management, laboratories can ensure a safe environment and uphold their commitment to environmental stewardship.
Understanding the Hazard Profile of this compound
Key Hazard Considerations:
-
Reactivity: The bromomethyl group suggests potential reactivity, possibly as an alkylating agent. Alkylating agents are known to be hazardous due to their ability to react with biological macromolecules.[10][11][12]
-
Toxicity: Many halogenated organic compounds are toxic and may pose risks such as skin and eye irritation.[13][14][15][16][17] Harmful if swallowed or in contact with skin is a common hazard associated with similar compounds.[13]
-
Environmental Persistence: Chlorinated organic compounds can be persistent in the environment and require specific disposal methods, such as high-temperature incineration, to ensure complete destruction.[5][6]
A summary of general hazard classifications for similar compounds is provided in the table below.
| Hazard Class | Description |
| Acute Toxicity | Harmful if swallowed or in contact with skin.[13] |
| Skin Corrosion/Irritation | Causes skin irritation.[13][14][15][17] |
| Serious Eye Damage/Irritation | Causes serious eye damage or irritation.[13][14][15][17] |
| Respiratory Irritation | May cause respiratory irritation.[13][15][16] |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects.[13] |
The Core Principle: Segregation of Halogenated Waste
The foundational principle for the disposal of this compound is strict segregation from non-halogenated waste streams.[5][7][8] Co-mingling halogenated and non-halogenated organic waste can complicate the disposal process and significantly increase disposal costs.[9] Halogenated wastes require specialized incineration processes to neutralize the acidic gases (such as hydrochloric and hydrobromic acid) produced during combustion.[18]
Step-by-Step Disposal Protocol
This protocol outlines the essential steps for the safe collection, storage, and disposal of waste containing this compound.
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure appropriate PPE is worn. This includes:
-
Gloves: Nitrile or other chemically resistant gloves are mandatory. Always inspect gloves for integrity before use.[15]
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are essential.[15]
-
Lab Coat: A flame-resistant lab coat should be worn to protect from splashes.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary.[13]
Step 2: Waste Collection
-
Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for "Halogenated Organic Waste."[5][7] The container must be made of a compatible material, such as high-density polyethylene (HDPE), and have a secure, tight-fitting lid.[19]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and a detailed list of its contents, including the full chemical name "this compound" and its approximate concentration.[7][20] Do not use abbreviations or chemical formulas.[7]
-
Avoid Mixing: Do not mix this waste with non-halogenated organic solvents, aqueous waste, or reactive chemicals like strong acids, bases, or oxidizers.[5][8]
Step 3: On-site Accumulation and Storage
-
Secure Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be well-ventilated, away from sources of ignition, and clearly marked.[9][20]
-
Secondary Containment: It is best practice to place the waste container in secondary containment to prevent the spread of material in case of a leak.[9]
-
Container Integrity: Regularly inspect the waste container for any signs of degradation, such as cracks or leaks. If a container is compromised, transfer the waste to a new, suitable container.[20]
Step 4: Arranging for Disposal
-
Contact Environmental Health and Safety (EHS): Once the waste container is full or has reached the designated accumulation time limit, contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.[21]
-
Provide Documentation: Be prepared to provide the EHS department with a complete inventory of the waste container's contents.
The following diagram illustrates the recommended disposal workflow for this compound.
Caption: Disposal Workflow for this compound.
Emergency Procedures: Spills and Exposures
In the event of a spill or accidental exposure, immediate and appropriate action is critical.
-
Minor Spills: For small spills, absorb the material with an inert absorbent, such as vermiculite or sand. Place the contaminated absorbent material into a sealed, labeled container for disposal as hazardous waste.[7][9]
-
Major Spills: In the case of a large spill, evacuate the area immediately and notify your institution's emergency response team and EHS department.[7]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[15][22][23]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[15][22][23]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[15][16][22]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[13][16][22]
Trustworthiness and Self-Validation
This disposal protocol is designed as a self-validating system. By adhering to the principles of waste segregation, proper labeling, and regular inspections, laboratories can create a robust and defensible waste management program. The "why" behind each step is as important as the "how." For instance, segregating halogenated waste is not just a rule; it is a critical step to ensure the waste can be safely and effectively treated at a specialized facility. Regular training and review of these procedures with all laboratory personnel are essential to maintain a culture of safety and compliance.
By implementing these procedures, your laboratory can ensure the safe and responsible disposal of this compound, protecting both your personnel and the environment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
